3-Hydroxypiperidine-2-carboxylic acid 3-Hydroxypiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC1897884
InChI: InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

3-Hydroxypiperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC1897884

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxypiperidine-2-carboxylic acid -

Specification

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name 3-hydroxypiperidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)
Standard InChI Key FDMYUQHVJYNDLI-UHFFFAOYSA-N
Canonical SMILES C1CC(C(NC1)C(=O)O)O

Introduction

Chemical Structure and Properties

3-Hydroxypiperidine-2-carboxylic acid is characterized by its six-membered piperidine ring structure containing both a hydroxyl group at the C-3 position and a carboxylic acid group at the C-2 position . This unique arrangement of functional groups contributes to its chemical reactivity and biological interactions.

Basic Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NO₃
Molecular Weight145.16 g/mol
CAS Number (General)56879-47-1
IUPAC Name3-hydroxypiperidine-2-carboxylic acid
Functional GroupsHydroxyl (-OH), Carboxylic acid (-COOH), Nitrogen heterocycle
SMILESC1CC(C(NC1)C(=O)O)O
InChIInChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)
InChIKeyFDMYUQHVJYNDLI-UHFFFAOYSA-N

The compound features a heterocyclic nitrogen, a secondary hydroxyl group, and a carboxylic acid moiety, which determine its physical and chemical properties, including its solubility in aqueous media and reactivity patterns .

Stereochemistry

3-Hydroxypiperidine-2-carboxylic acid possesses two stereocenters at the C-2 and C-3 positions, resulting in four possible stereoisomers: (2R,3R), (2S,3R), (2R,3S), and (2S,3S) . The stereochemistry significantly influences the compound's biological activity and applications.

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid

This stereoisomer, also known as trans-3-hydroxypipecolic acid, has the CAS number 176019-04-8 . It has the following properties:

PropertyValueSource
CAS Number176019-04-8
InChIKeyFDMYUQHVJYNDLI-RFZPGFLSSA-N
SMILESC1CC@HO
Optical RotationData not available in provided sources

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

This stereoisomer has the CAS number 112241-70-0 . It exhibits significant biological activities and is often studied for its potential therapeutic applications.

PropertyValueSource
CAS Number112241-70-0
InChIKeyFDMYUQHVJYNDLI-UHNVWZDZSA-N
SMILESC1CC@HO
Hydrochloride Form CAS870651-01-7

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid

This cis-isomer has the CAS number 119593-44-1. It has been studied for its role in various biological processes and potential therapeutic applications.

PropertyValueSource
CAS Number119593-44-1
Configuration(+)-cis-form
Stereochemical InfluenceCritical for specific biological activities

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 3-hydroxypiperidine-2-carboxylic acid isomers, with methods often tailored to achieve specific stereochemical configurations.

General Synthetic Approaches

  • Stereoselective Reduction: Using suitable reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure desired stereochemistry.

  • Asymmetric Hydrogenation: Employing chiral catalysts to induce the formation of specific stereoisomers.

  • Enzymatic Asymmetric Synthesis: Including asymmetric reductive amination of keto acids, asymmetric transfer of amino groups to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids.

Synthesis of cis-(2R,3S)-3-hydroxypiperidine-2-carboxylic acid

A stereoselective total synthesis has been reported for this isomer starting from enantiomerically pure α-amino alcohol derived from L-serine as a chiral building block . The synthesis involves the following key steps:

  • Mesylation reaction conducted at -78°C

  • Hydrogenolysis in the presence of Pd/C to generate a primary amine

  • Cyclization to form the hydroxypipecolic acid core

  • Saponification and purification on Dowex 50W-X8 ion exchange resin

Synthesis of trans and cis-3-hydroxypiperidine derivatives

A facile synthesis of enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids has been developed featuring Rhodium-catalyzed cyclohydrocarbonylation through common intermediates . This method allows for the production of both enantiomers, with specific stereochemistry determined by the reaction conditions and starting materials.

Chemical Reactions

3-Hydroxypiperidine-2-carboxylic acid undergoes various reactions typical of compounds containing hydroxyl and carboxylic acid functional groups.

Typical Reactions

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate.

  • Reduction: The carboxylic acid group can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.

  • Esterification: The carboxylic acid group can form esters through reactions with alcohols.

  • Amidation: Formation of amide bonds, particularly useful in the synthesis of peptidomimetics .

Application in Organic Synthesis

3-Hydroxypiperidine-2-carboxylic acid serves as a versatile synthetic building block. A notable example is its reaction with 4-tert-butyl-1,2-diaminobenzene in the presence of BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) to form 2-(5-tert-butyl-1H-benzimidazol-2-yl)piperidin-3-ol . This reaction involves:

  • Amide bond formation

  • Cyclization in THF/AcOH mixture at 60°C

  • Purification by preparative HPLC

This synthetic pathway demonstrates the utility of 3-hydroxypiperidine-2-carboxylic acid in creating complex heterocyclic structures with potential biological activity .

Biological Activity and Applications

3-Hydroxypiperidine-2-carboxylic acid displays significant biological activities and has diverse applications in pharmaceutical research and development.

Biological Activities

While specific biological activities vary by stereoisomer, general properties include:

  • Enzyme Inhibition: Interaction with various enzymes and modulation of their activities, particularly as inhibitors of specific biological pathways.

  • Potential Antimicrobial Properties: Some studies suggest potential antimicrobial effects, making it a candidate for antibiotic development.

  • Neuroprotective Effects: Possible neuroprotective properties through modulation of neurotransmitter systems.

Applications in Medicinal Chemistry

The compound has found significant applications in medicinal chemistry and pharmaceutical development:

  • Building Block for Drug Development: Used as a chiral building block in the synthesis of pharmaceuticals and natural products.

  • Peptidomimetics: The 3-hydroxypipecolic acid framework has been used as a conformationally constrained α-amino β-hydroxy acid in the synthesis of peptidomimetics .

  • Therapeutic Applications: Incorporated in the preparation of biologically active compounds such as:

    • Immunosuppressants

    • Enzyme inhibitors

    • Anticancer agents

    • Anti-HIV agents

Natural Occurrences and Derivatives

The 3-hydroxypipecolic acid structure is found in various biologically active compounds:

  • Trans-3-hydroxypipecolic acid: An advanced intermediate in the synthesis of (–)-swainsonine, a potent α-D-mannosidase inhibitor .

  • Cis-3-hydroxypipecolic acid: Structural component of tetrazomine, an antitumor antibiotic .

Structure-Activity Relationships

The biological activity of 3-hydroxypiperidine-2-carboxylic acid and its derivatives is strongly influenced by their stereochemistry and structural features.

Stereochemical Influence on Activity

The specific stereochemistry at the C-2 and C-3 positions significantly affects the compound's interaction with biological targets:

  • Receptor Binding: The spatial arrangement of the hydroxyl and carboxylic acid groups determines how the molecule fits into the active sites of enzymes and receptor binding pockets.

  • Conformational Constraints: The piperidine ring provides conformational rigidity that can enhance selectivity for specific biological targets.

  • Hydrogen Bonding Capability: The hydroxyl and carboxylic acid groups enable hydrogen bonding with protein residues, influencing binding affinity and specificity.

Comparison with Similar Compounds

3-Hydroxypiperidine-2-carboxylic acid can be compared with structurally related compounds to understand structure-activity relationships:

CompoundStructural FeaturesComparative Aspects
Piperidine-2-carboxylic acidLacks hydroxyl groupDifferent reactivity profile, reduced hydrogen bonding capacity
3-HydroxypiperidineLacks carboxylic acid groupAffects solubility and reactivity patterns
4-HydroxyprolineFive-membered ring with similar functionalityDifferent ring size affecting biological interactions
1-HydroxypiperidineHydroxyl group on nitrogenDifferent chemical properties and biological activities

Analytical Methods and Characterization

Various analytical techniques are employed to characterize 3-hydroxypiperidine-2-carboxylic acid and its stereoisomers.

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): Used to determine the structure and stereochemistry of the compound. Both ¹H-NMR and ¹³C-NMR are utilized, often with chiral shift reagents to differentiate between enantiomers.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula and can detect impurities.

  • Infrared Spectroscopy (IR): Identifies functional groups and can provide information about hydrogen bonding.

Chromatographic Methods

  • Chiral HPLC: Used to separate and quantify stereoisomers, often paired with polarimetric detection to determine enantiomeric excess.

  • X-ray Crystallography: Resolves absolute configuration using single-crystal diffraction, particularly valuable for determining the stereochemistry at C-2 and C-3 positions .

This technique has revealed important structural features, such as a diaxial conformation in 2,3-disubstituted N-Boc-piperidinyl structures .

Current Research and Future Directions

Research on 3-hydroxypiperidine-2-carboxylic acid continues to evolve, with several promising avenues for future investigation.

Current Research Focus

  • Improved Synthetic Methodologies: Development of more efficient and stereoselective synthetic routes .

  • Medicinal Applications: Investigation of the compound's potential in treating various diseases, including its role as an enzyme inhibitor.

  • Structure-Activity Relationship Studies: Detailed analysis of how structural modifications affect biological activity.

Future Directions

  • Drug Development: Further exploration of the compound's potential in developing new pharmaceuticals, particularly for conditions where enzyme inhibition is therapeutic.

  • Enzyme Mechanism Studies: Using the compound to study enzyme mechanisms and protein-ligand interactions.

  • Combination with Modern Synthetic Techniques: Integration with emerging synthetic methodologies like flow chemistry and biocatalysis for more efficient production.

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